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molecular formula C18H17NO3S2 B1217879 Tazasubrate CAS No. 79071-15-1

Tazasubrate

Cat. No. B1217879
M. Wt: 359.5 g/mol
InChI Key: FREWOKWARGJVCE-UHFFFAOYSA-N
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Patent
US04294839

Procedure details

A mixture of 21.4 g of 2-chloro-6-ethoxybenzothiazole, 22.6 g of the disodium salt of 2-mercapto-2-phenylpropionic acid and 200 ml of n-butanol is boiled for 4 hours and is evaporated and worked up in the customary manner to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid, m.p. 152°-153°.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
2-mercapto-2-phenylpropionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Na][Na].[SH:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH3:21])[C:18]([OH:20])=[O:19]>C(O)CCC>[CH2:12]([O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([S:16][C:17]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)([CH3:21])[C:18]([OH:20])=[O:19])[S:3][C:4]=2[CH:10]=1)[CH3:13]

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OCC
Name
Quantity
22.6 g
Type
reactant
Smiles
[Na][Na]
Name
2-mercapto-2-phenylpropionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)O)(C)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC1=CC2=C(N=C(S2)SC(C(=O)O)(C)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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